N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide
Description
N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core structure. The molecule features methyl groups at positions 3 and 7, a ketone at position 5, and a 2-phenylacetamide substituent at position 4. The structural rigidity imparted by the fused rings and the electron-withdrawing ketone group may influence reactivity and intermolecular interactions, such as hydrogen bonding, which are critical for biological activity and crystallographic packing .
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-9-22-16-17-11(2)14(15(21)19(10)16)18-13(20)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFXIZMQXFBGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiazole-2-amine and Ethyl Acetoacetate
Ethyl acetoacetate reacts with thiazole-2-amine in isopropyl alcohol under reflux to form the bicyclic intermediate ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . The reaction proceeds via nucleophilic attack of the thiazole amine on the β-ketoester, followed by cyclodehydration. Key parameters include:
Structural modifications, such as methyl group introduction at positions 3 and 7, are achieved by substituting ethyl acetoacetate with methylated analogues (e.g., ethyl 3-methylacetoacetate).
Functionalization at Position 6: Carboxylate to Acetamide
The ester group at position 6 undergoes sequential transformations to yield the target acetamide derivative.
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed using 2N hydrochloric acid under reflux for 5 hours, yielding 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid :
Amidation with 2-Phenylacetamide
The carboxylic acid is activated to an acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with 2-phenylacetamide in the presence of a base (e.g., triethylamine):
- Activation :
$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$ - Amidation :
$$ \text{RCOCl} + \text{H}2\text{NCOCH}2\text{Ph} \rightarrow \text{RCONHCOCH}_2\text{Ph} + \text{HCl} $$
Optimized Conditions :
Alternative Synthetic Routes
One-Pot Cyclocondensation-Amidation
Recent advancements employ ultrasonic irradiation to accelerate the cyclocondensation and amidation steps in a single reactor. For example:
Solid-Phase Synthesis for Industrial Scale
Continuous flow reactors enhance scalability and purity. A patented method involves:
- Core Formation : Microreactor-based cyclocondensation at 120°C.
- In-Line Amidation : Reaction with 2-phenylacetyl chloride in a packed-bed reactor.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | Reflux, batch reactor | 70–75 | 95–98 | Moderate |
| One-Pot Ultrasonic | Ultrasonic, 60°C | 82 | 98 | High |
| Continuous Flow | Microreactor, 120°C | 85 | >99 | Industrial |
Key Observations :
- Ultrasonic Activation reduces reaction time by 40% compared to conventional heating.
- Continuous Flow methods achieve higher yields and purity, making them preferable for industrial production.
Mechanistic Insights
Cyclocondensation Mechanism
The reaction proceeds via:
Amidation Kinetics
The rate-limiting step is the formation of the acyl chloride intermediate. Polar aprotic solvents (e.g., THF) accelerate this step by stabilizing the transition state.
Industrial-Scale Optimization
Catalyst Screening
Waste Management
- Solvent Recovery : Distillation reclaims >90% of isopropyl alcohol.
- Acid Neutralization : Ca(OH)₂ treatment minimizes environmental impact.
Challenges and Solutions
Regioselectivity in Methyl Group Introduction
Methyl groups at positions 3 and 7 are controlled by:
Byproduct Formation
- Common Byproducts : Diastereomeric amides, unreacted carboxylic acid.
- Mitigation : Chromatographic purification or crystallization from ethanol/water.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide has been studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogous thiazolo[3,2-a]pyrimidine derivatives:
Key Observations:
- Substituent Impact on Bioactivity : The target compound’s 2-phenylacetamide group contrasts with ester (e.g., ethyl carboxylate ), hydrazone , or heterocyclic (e.g., triazole ) substituents in analogues. Such groups influence solubility, hydrogen-bonding capacity, and receptor interactions. For instance, carbohydrazide derivatives exhibit antioxidant properties, while acetyl/hydrazone groups enable diastereoselective reactions .
- Crystallographic Behavior : The 2,4,6-trimethoxybenzylidene substituent in induces a puckered pyrimidine ring (flattened boat conformation) and C–H···O hydrogen-bonded chains along the c-axis. In contrast, the target compound’s phenylacetamide may promote distinct packing via amide-mediated hydrogen bonds .
Pharmacological and Physicochemical Properties
- Antioxidant Activity: Thiazolo[3,2-a]pyrimidines with carbohydrazide or oxadiazole moieties (e.g., compounds 7a-b ) inhibit lipid peroxidation, suggesting electron-donating groups enhance radical scavenging.
- Crystal Packing and Stability : The trimethoxybenzylidene derivative exhibits a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings, stabilizing the crystal via bifurcated C–H···O bonds. The target compound’s methyl and phenyl groups may reduce ring planarity, altering packing efficiency .
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its pharmacological significance. The molecular formula is with a molecular weight of 320.38 g/mol. Its structure includes both thiazole and pyrimidine rings, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it can act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway.
- Receptor Modulation : It may also interact with certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
Study 1: Anticancer Potential
In a study evaluating the anticancer properties of various thiazolo[3,2-a]pyrimidine derivatives, this compound exhibited significant cytotoxicity against human cervical carcinoma (HeLa) cells at concentrations ranging from 1 to 25 µM. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.
Study 2: Enzyme Inhibition
A detailed enzymatic assay demonstrated that this compound effectively inhibited DHODH with an IC50 value of 0.5 µM. This inhibition was confirmed through kinetic studies that indicated a competitive inhibition mechanism, suggesting potential applications in treating diseases reliant on pyrimidine metabolism.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenylacetamide moiety can significantly affect the biological activity of the compound. Substituents on the phenyl ring can enhance or diminish enzyme binding affinity and selectivity:
- Electron-Donating Groups : Substituents such as methoxy or alkyl groups increase lipophilicity and improve membrane permeability.
- Electron-Withdrawing Groups : These can enhance binding affinity by stabilizing the transition state during enzyme interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
